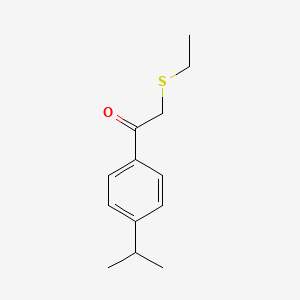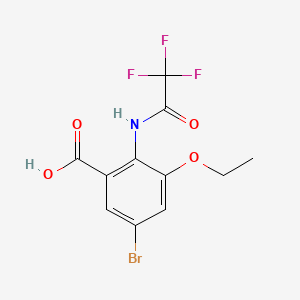
5-(2,4-Dioxohexahydropyrimidin-1-yl)-2-iodo-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid is a synthetic organic compound that belongs to the family of benzoic acid derivatives It features a unique diazepanone ring fused to a benzoic acid moiety, with an iodine atom attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid typically involves a multi-step process. One common method includes the reaction of 2-iodobenzoic acid with a diazepanone derivative under reflux conditions. The reaction is often carried out in an organic solvent such as ethanol or acetone, with the addition of a suitable catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a different functional group, such as a hydroxyl group.
Substitution: The iodine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, typically under mild conditions with a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid involves its interaction with specific molecular targets and pathways. The diazepanone ring and iodine atom play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methylbenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-fluorobenzoic acid
- 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-methoxybenzoic acid
Uniqueness
Compared to similar compounds, 5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, making this compound particularly valuable for certain applications.
Propriétés
Formule moléculaire |
C11H9IN2O4 |
|---|---|
Poids moléculaire |
360.10 g/mol |
Nom IUPAC |
5-(2,4-dioxo-1,3-diazinan-1-yl)-2-iodobenzoic acid |
InChI |
InChI=1S/C11H9IN2O4/c12-8-2-1-6(5-7(8)10(16)17)14-4-3-9(15)13-11(14)18/h1-2,5H,3-4H2,(H,16,17)(H,13,15,18) |
Clé InChI |
UXFUROCHXLSMCZ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)I)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{2-Oxa-5-azabicyclo[2.2.1]heptan-1-yl}methanol hydrochloride](/img/structure/B15304181.png)
![5-{[Methyl(propyl)amino]methyl}furan-2-carboxylic acid](/img/structure/B15304187.png)


![8-(3-Methylpyridin-4-yl)-3,8-diazabicyclo[3.2.1]octane dihydrochloride](/img/structure/B15304206.png)
![1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]methanamine hydrochloride](/img/structure/B15304207.png)

![6-Fluoro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B15304215.png)

![2-[4-(4-hydroxyphenyl)-2,2-dimethylpiperazin-1-yl]-N,N-dimethyl-2-phenylacetamide](/img/structure/B15304234.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
